2-{[(4-chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{[(4-Chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a sulfonamide-linked 4-chlorophenyl group and an N-substituted 3-(trifluoromethyl)phenyl moiety. This compound belongs to a broader class of sulfonylurea and acetamide derivatives, which are frequently explored in medicinal and agrochemical research due to their modular structure and tunable bioactivity . Although direct pharmacological data for this specific compound are absent in the provided evidence, structural analogs highlight its relevance in drug discovery, particularly in anticonvulsant, cytotoxic, and plant protection applications .
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3S/c22-16-9-11-19(12-10-16)31(29,30)27(18-7-2-1-3-8-18)14-20(28)26-17-6-4-5-15(13-17)21(23,24)25/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQKJRBITVFASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135080 | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]phenylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-58-8 | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]phenylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339102-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]phenylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 4-chlorophenylsulfonyl aniline: The 4-chlorobenzenesulfonyl chloride is then reacted with aniline in the presence of a base such as pyridine to form 4-chlorophenylsulfonyl aniline.
Acylation with 3-(trifluoromethyl)phenylacetic acid: The final step involves the acylation of 4-chlorophenylsulfonyl aniline with 3-(trifluoromethyl)phenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Anticonvulsant Activity
- Piperazine-Containing Analogs (Compounds 14, 16) : The presence of piperazine rings in these compounds enhances interactions with central nervous system receptors, such as GABA or sodium channels, which are critical for anticonvulsant effects. The 4-chlorophenyl substitution in 16 may improve lipophilicity and blood-brain barrier penetration compared to 14 .
- However, the lack of a piperazine ring could reduce receptor affinity, necessitating further validation .
Cytotoxic Activity
- Thiadiazole Derivatives (25, 26) : The 1,3,4-thiadiazole core in 25 and 26 induces apoptosis via caspase-3/9 activation. The 3-chlorophenyl substituent in 25 shows superior activity (IC₅₀ ~8 µM) over the 4-chlorophenyl in 26 , highlighting the importance of substituent positioning .
- Comparative studies are needed to assess cytotoxicity .
Biological Activity
The compound 2-{[(4-chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide, also known by its CAS number 337922-19-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, anticonvulsant effects, and structure-activity relationships (SAR).
- Molecular Formula : C22H18ClF3N2O4S
- Molar Mass : 498.9 g/mol
- Structure : The compound features a sulfonamide group, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. A study involving various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with a para-chlorophenyl ring showed significant activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) but were less effective against Gram-negative bacteria such as Escherichia coli .
The presence of halogenated substituents, particularly in the para position, was noted to enhance lipophilicity, facilitating better membrane penetration and thus higher antibacterial efficacy .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |
|---|---|---|---|
| Compound A | Strong | Weak | Moderate |
| Compound B | Moderate | Moderate | Weak |
| This compound | TBD | TBD | TBD |
Anticonvulsant Activity
In the realm of anticonvulsant research, derivatives of N-phenylacetamide have shown promise. A study focusing on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that certain compounds exhibited significant activity in animal models of epilepsy . Specifically, derivatives containing the trifluoromethyl group were noted for their effectiveness in the maximal electroshock (MES) test, indicating potential as anticonvulsants.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is heavily influenced by their structural components. In a comparative analysis, it was noted that modifications to the phenyl ring and the introduction of halogen groups significantly impacted both antimicrobial and anticonvulsant activities. For instance, compounds with a trifluoromethyl group displayed enhanced activity compared to their non-fluorinated counterparts .
Case Studies
- Antimicrobial Screening : A series of synthesized chloroacetamides were tested against various bacterial strains. Compounds with para-substituted phenyl rings exhibited strong antibacterial properties, particularly against Bacillus subtilis and Salmonella typhi .
- Anticonvulsant Evaluation : In a study assessing new N-phenylacetamide derivatives for anticonvulsant activity, several compounds demonstrated significant protective effects in MES tests. The SAR indicated that specific substitutions led to improved binding affinities at neuronal sodium channels .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[(4-chlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide, and what parameters critically influence reaction yield?
- Methodology : The compound can be synthesized via a coupling reaction between 4-chlorophenylsulfonylaniline and N-[3-(trifluoromethyl)phenyl]acetamide using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane. Triethylamine is often employed to neutralize HCl byproducts. Key parameters include:
- Temperature control (e.g., 273 K to prevent side reactions) .
- Solvent choice (dichloromethane or ethyl acetate for crystallization) .
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonyl, trifluoromethyl, and acetamide groups) and confirms substitution patterns .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl in analogs) and hydrogen-bonding networks critical for stability .
Q. What preliminary assays are used to evaluate the compound’s bioactivity?
- In vitro Screening :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity testing (e.g., MTT assay on cancer cell lines) .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to account for background activity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking :
- Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Key steps:
Prepare protein structure (PDB source) and ligand (optimized geometry via DFT).
Define binding pockets based on catalytic sites or known inhibitor interactions.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl, CF₃) with activity using descriptors like logP and Hammett constants .
Q. How can researchers resolve contradictions in reported biological activity data?
- Approaches :
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell line passage number) .
- Impurity Analysis : Use HPLC-MS to identify synthetic byproducts (e.g., dechlorinated analogs) that may skew results .
- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Formulation :
- Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin inclusion complexes .
- Modify crystal form (e.g., amorphous solid dispersions) to enhance dissolution rates .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
